molecular formula C9H8O4 B3059436 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- CAS No. 116757-65-4

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-

Cat. No.: B3059436
CAS No.: 116757-65-4
M. Wt: 180.16 g/mol
InChI Key: HLGVEQBXIXMISA-UHFFFAOYSA-N
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Description

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- is a chemical compound with the molecular formula C9H8O4 It is a derivative of benzodioxin, featuring a carboxaldehyde group at the 6-position and a hydroxy group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- can be synthesized through several methods. One common approach involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the carboxaldehyde and hydroxy groups. The reaction conditions typically involve the use of solvents such as ethyl acetate and the application of techniques like thin-layer chromatography (TLC) to monitor the reaction progress .

Industrial Production Methods

In industrial settings, the production of 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as extraction, purification using silica gel column chromatography, and drying with anhydrous sodium sulfate .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- is unique due to the presence of both the carboxaldehyde and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-5,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGVEQBXIXMISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556478
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116757-65-4
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 eq. of AlCl3 are suspended in 10 ml of anhydrous CH2Cl2. Under an inert atmosphere, 100 mg (5.55 mmol) of the compound obtained in Step C, dissolved in 10 ml of anhydrous CH2Cl2, are added to that mixture and allowed to act for 2 hours at ambient temperature. The mixture is hydrolysed with an ice-cold 2N HCl solution; the solution is then extracted with CH2Cl2 and dried over MgSO4. After evaporation of the solvent, purification on a silica column (eluant: PE/AcOEt 7/3) is carried out and the pure product is isolated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-
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1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-
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Reactant of Route 6
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